DDO-5936 was synthesized following the identification of critical residues at the Hsp90-Cdc37 interface, with a focus on optimizing the compound's affinity and pharmacological properties. The compound has been characterized in various studies, highlighting its potential as a therapeutic agent in cancer treatment .
DDO-5936 is classified as an inhibitor of protein-protein interactions, specifically disrupting the Hsp90-Cdc37 complex. This classification places it within a broader category of compounds that target molecular chaperones, which play significant roles in protein folding and stability within cellular environments .
The synthesis of DDO-5936 involved a multi-step process that began with the modification of earlier compounds to enhance their biological activity. The synthetic route was guided by structure-activity relationship studies that identified key functional groups necessary for binding to the target proteins .
The final synthesis yielded DDO-5936 with a molecular formula of C25H29N5O4S. The synthetic pathway included steps such as:
DDO-5936 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Hsp90. The compound's structure includes:
The binding affinity of DDO-5936 to Hsp90 is reported with a dissociation constant of approximately 3.86 μM, indicating a relatively strong interaction with the target protein .
DDO-5936 primarily acts by inhibiting the formation of the Hsp90-Cdc37 complex, which is crucial for the stability and function of various client proteins involved in cancer progression. The compound does not interfere with ATPase activity, distinguishing its mechanism from other Hsp90 inhibitors.
In vitro studies have shown that DDO-5936 effectively disrupts this interaction at concentrations leading to significant inhibition (IC50 = 9 μM in HCT116 colorectal cancer cells). This inhibition correlates with reduced proliferation rates in cancer cell lines .
The mechanism through which DDO-5936 exerts its effects involves direct binding to a previously uncharacterized site on the N-terminal domain of Hsp90. This binding leads to:
Experimental results indicate that DDO-5936 induces cell cycle arrest in cancer cells by decreasing cyclin-dependent kinase levels, effectively halting proliferation .
DDO-5936 is characterized by:
Key chemical properties include:
These properties suggest that DDO-5936 has favorable characteristics for further development as an anticancer therapeutic agent .
DDO-5936 shows promise as a research tool for studying the role of Hsp90 in cancer biology. Its ability to selectively inhibit the Hsp90-Cdc37 interaction opens avenues for exploring alternative therapeutic strategies targeting molecular chaperones. Potential applications include:
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and activation of over 400 "client proteins," many of which are oncogenic drivers (e.g., AKT, BRAF, HER2). In cancer cells, Hsp90 activity is co-opted to stabilize mutated or overexpressed signaling kinases, enabling sustained proliferation, evasion of apoptosis, and metastasis. The Hsp90 chaperone cycle—a dynamic process involving ATP binding/hydrolysis and cochaperone recruitment—ensures proper folding and maturation of these clients. Malignant cells exhibit heightened Hsp90 dependency due to increased proteotoxic stress from genomic instability, making this system a critical node in cancer cell survival [1] [9].
Cell division cycle 37 (Cdc37) acts as a kinase-specific scaffold that recruits and loads client kinases onto Hsp90. Its N-domain binds kinase clients, while the middle domain directly interacts with Hsp90’s N-terminus. This interaction is stabilized by phosphorylation of Cdc37 at Ser13/Ser17 by casein kinase II. Cdc37’s selectivity is remarkable: ~60% of the human kinome requires the Hsp90-Cdc37 complex for maturation. Structural analyses reveal that Cdc37 binds the N-lobe of kinase catalytic domains, shielding unstable kinase intermediates from degradation until Hsp90-mediated folding is complete [4] [5] [8].
Traditional Hsp90 inhibitors (e.g., geldanamycin analogs) bind the ATPase pocket in Hsp90’s N-domain, blocking ATP hydrolysis essential for chaperone function. While they induce client degradation, their clinical efficacy has been hampered by:
These limitations underscore the need for strategies that selectively disrupt oncogenic clients while sparing global proteostasis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7